molecular formula C8H7ClINO B8173739 2-Chloro-6-iodo-N-methylbenzamide

2-Chloro-6-iodo-N-methylbenzamide

Cat. No.: B8173739
M. Wt: 295.50 g/mol
InChI Key: WVZLBOPOQAEDOS-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H7ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 6 positions, respectively, and an N-methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-N-methylbenzamide typically involves the following steps:

    Nitration and Halogenation: The starting material, benzamide, undergoes nitration to introduce a nitro group, followed by halogenation to introduce chlorine and iodine atoms at the desired positions.

    Reduction and Methylation: The nitro group is then reduced to an amine, which is subsequently methylated to form the N-methyl group.

    Amidation: Finally, the amine is converted back to an amide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, halogenation, and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar solvents and mild temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation and Reduction: Products include corresponding oxides or amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Chloro-6-iodo-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms, along with the N-methyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-iodobenzamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    2-Chloro-6-iodo-N-ethylbenzamide: Contains an N-ethyl group instead of N-methyl, which may alter its properties.

    2-Chloro-6-iodo-N-methoxybenzamide: Contains a methoxy group instead of N-methyl, affecting its chemical behavior.

Uniqueness

2-Chloro-6-iodo-N-methylbenzamide is unique due to the specific combination of chlorine, iodine, and N-methyl substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-6-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZLBOPOQAEDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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